2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide features a fused thieno[3,2-d]pyrimidine core, a bicyclic heterocyclic system known for its pharmacological relevance. The structure includes:
- A 2,4-dioxo motif enhancing hydrogen-bonding interactions, critical for target binding.
- An N-(2,3-dihydro-1H-inden-1-yl)acetamide side chain, introducing steric bulk and aromatic character, which may influence receptor selectivity.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-3-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-8-14-6-4-5-7-15(14)16/h4-7,10,12,16,19H,2-3,8-9,11,13H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXJTPYYQPFRN-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3CCC4=CC=CC=C34)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Activities
Key Observations:
Core Heterocycle Diversity: The target compound’s thieno[3,2-d]pyrimidine core contrasts with Compound 11p’s benzodiazepine-pyrimidopyrimidine hybrid and ’s thieno[2,3-d]pyrimidine. The 3,2-d vs. 2,3-d thienopyrimidine regiochemistry may alter electronic properties and binding modes . compounds use a saturated tetrahydro-pyrimidine core, favoring conformational flexibility for protease binding .
The indenyl acetamide moiety provides a rigid, planar aromatic system, distinct from ’s triazole group (polar, hydrogen-bonding capable) and ’s phenoxy groups (electron-withdrawing).
Compound 11p’s pyrimidopyrimidine fragment is structurally analogous to kinase inhibitors (e.g., mTOR/PI3K inhibitors), implying possible kinase-targeted activity for the target compound .
Pharmacokinetic and Toxicity Considerations
- The indenyl group in the target compound may improve blood-brain barrier penetration compared to ’s polar phenoxy groups.
- Butyl vs. Butenyl : Saturated alkyl chains (butyl) generally exhibit higher metabolic stability than alkenes (butenyl), which are prone to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
